molecular formula C18H19ClN4 B4396815 2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride

2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride

Cat. No.: B4396815
M. Wt: 326.8 g/mol
InChI Key: UDPAEKSFUFZGGT-UHFFFAOYSA-N
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Description

2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride typically involves the condensation of 2-phenylquinoxaline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

  • Step 1: Synthesis of 2-phenylquinoxaline

      Reagents: o-phenylenediamine, benzil

      Conditions: Reflux in ethanol or methanol

      Reaction: [ \text{o-phenylenediamine} + \text{benzil} \rightarrow \text{2-phenylquinoxaline} ]

  • Step 2: Condensation with Piperazine

      Reagents: 2-phenylquinoxaline, piperazine

      Reaction: [ \text{2-phenylquinoxaline} + \text{piperazine} \rightarrow \text{2-phenyl-3-(1-piperazinyl)quinoxaline} ]

  • Step 3: Formation of Hydrochloride Salt

      Reagents: 2-phenyl-3-(1-piperazinyl)quinoxaline, hydrochloric acid

      Conditions: Treatment with hydrochloric acid

      Reaction: [ \text{2-phenyl-3-(1-piperazinyl)quinoxaline} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvent, room temperature or elevated temperature

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvent, room temperature or reflux

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Organic solvent, room temperature or reflux

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives

    Reduction: Formation of reduced quinoxaline derivatives

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various biological effects. Additionally, it may inhibit certain enzymes and signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoxaline
  • 3-(1-piperazinyl)quinoxaline
  • 2,3-diphenylquinoxaline
  • 2-phenyl-3-(4-methylpiperazinyl)quinoxaline

Uniqueness

2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoxaline core with a piperazine ring enhances its potential for therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenyl-3-piperazin-1-ylquinoxaline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4.ClH/c1-2-6-14(7-3-1)17-18(22-12-10-19-11-13-22)21-16-9-5-4-8-15(16)20-17;/h1-9,19H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPAEKSFUFZGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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